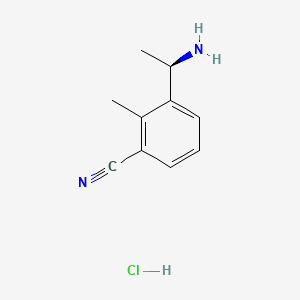
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is a chemical compound with a unique structure that includes an aminoethyl group attached to a methylbenzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride typically involves the reaction of 2-methylbenzonitrile with an appropriate amine under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of recyclable catalysts and solvents can further enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
®-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-Methylbenzonitrile: The parent compound without the aminoethyl group.
3-(1-Aminoethyl)benzonitrile: A similar compound without the methyl group.
Uniqueness
®-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H13ClN2 |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
3-[(1R)-1-aminoethyl]-2-methylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-9(6-11)4-3-5-10(7)8(2)12;/h3-5,8H,12H2,1-2H3;1H/t8-;/m1./s1 |
Clé InChI |
YATXEDQNQZCNJD-DDWIOCJRSA-N |
SMILES isomérique |
CC1=C(C=CC=C1[C@@H](C)N)C#N.Cl |
SMILES canonique |
CC1=C(C=CC=C1C(C)N)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



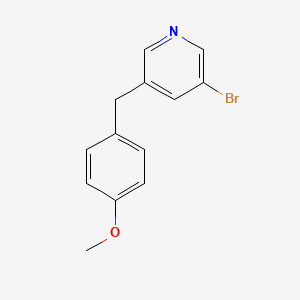

![6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14029989.png)
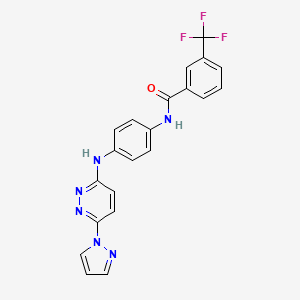
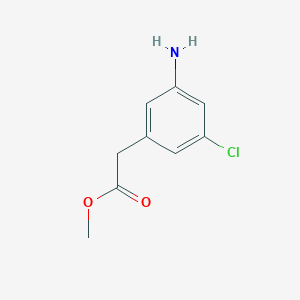
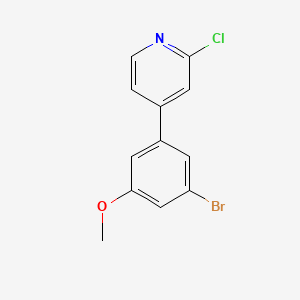

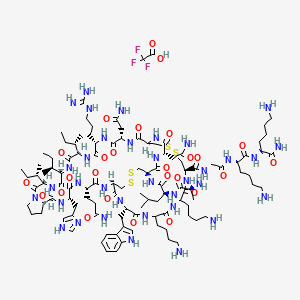

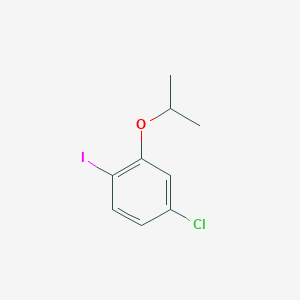

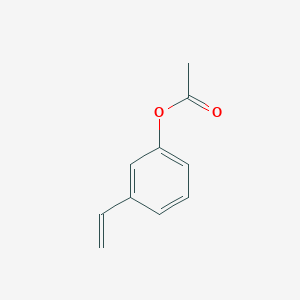
![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
